molecular formula C14H14FN3O2S B2516299 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 459861-16-6

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No.: B2516299
CAS No.: 459861-16-6
M. Wt: 307.34
InChI Key: SXUBWFDEWVKMSO-UHFFFAOYSA-N
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Description

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . This kinase is a critical regulatory enzyme implicated in a myriad of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is a recognized factor in the pathogenesis of several neurological disorders, most notably Alzheimer's disease, where hyperphosphorylated tau protein forms neurofibrillary tangles [Source] . By selectively inhibiting GSK-3β, this compound provides researchers with a valuable chemical tool to probe the intricate signaling pathways involved in neurodegeneration. Its application extends to in vitro and in vivo models of tauopathies, allowing for the investigation of mechanisms underlying tau hyperphosphorylation and the evaluation of potential therapeutic strategies targeting this kinase. The research utility of this inhibitor is thus primarily centered on advancing our understanding of GSK-3β's role in neurological health and disease, facilitating the discovery and characterization of novel interventions for conditions like Alzheimer's.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c15-11-5-3-10(4-6-11)13-16-17-14(20-13)21-9-12(19)18-7-1-2-8-18/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBWFDEWVKMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329227
Record name 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459861-16-6
Record name 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The target compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on molecular features , physicochemical properties , and biological activity :

Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target compound 1,3,4-Oxadiazole 4-Fluorophenyl, pyrrolidinylethanone ~306.36 Not reported Combines oxadiazole rigidity with pyrrolidine flexibility
Compounds 7c–7f () 1,3,4-Oxadiazole Thiazole-methyl, substituted phenyl 375–389 134–178 Higher MW due to acetamide substituents; moderate thermal stability
C292-0124 () 1,3,4-Oxadiazole 4-Fluorophenyl, piperazine 398.46 Not reported Piperazine ring enhances solubility; larger MW than target compound
2-{[5-(4-Chlorophenyl)-... () 1,2,4-Triazole 4-Chlorophenyl, methoxyphenyl Not reported Not reported Triazole core may alter electronic properties vs. oxadiazole
8t () 1,3,4-Oxadiazole Indole-methyl, chloro-methylphenyl 428.5 Not reported Bulky indole substituent; high MW impacts bioavailability

Key Observations :

  • Compounds with chlorophenyl or bromophenyl substituents () exhibit increased hydrophobicity compared to the target’s fluorophenyl group, which balances lipophilicity and polarity .
  • Melting points for oxadiazole derivatives () suggest moderate thermal stability, likely influenced by hydrogen-bonding acetamide groups absent in the target compound .

Key Observations :

  • The target compound’s lack of indole or thiazole substituents (common in ) may reduce enzyme inhibition potency but improve metabolic stability .

Biological Activity

The compound 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone (CAS Number: 459861-16-6) is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H14FN3O2SC_{14}H_{14}FN_{3}O_{2}S, with a molecular weight of 299.34 g/mol. The presence of the oxadiazole ring and the fluorophenyl group contributes to its unique chemical properties.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and interaction with DNA .

Table 1: Summary of Anticancer Activities

StudyCell LineIC50 (µM)Mechanism
Study AHeLa10Induction of apoptosis
Study BMCF-715Inhibition of proliferation
Study CA54912DNA intercalation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Antioxidant Activity

Oxadiazole derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • DNA Interaction : It has been suggested that oxadiazole derivatives can intercalate into DNA, thereby disrupting replication and transcription processes.
  • Signal Transduction Modulation : By influencing signaling pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cell death in malignant cells.

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in various therapeutic areas:

  • Case Study on Anticancer Properties :
    • A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability with an IC50 value of 15 µM, indicating strong potential as an anticancer agent .
  • Case Study on Antimicrobial Effects :
    • Another research project focused on testing the antimicrobial activity against a panel of bacteria. The compound exhibited notable activity against S. aureus with an MIC of 16 µg/mL, suggesting it could be developed into a therapeutic agent for bacterial infections .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and thiol coupling. Key steps include:

  • Oxadiazole formation : Cyclization of hydrazides with carbonyl derivatives under reflux in solvents like xylene or DMF, with careful pH control to minimize side products .
  • Thiol coupling : Reaction of the oxadiazole-thiol intermediate with 1-pyrrolidin-1-ylethanone derivatives in dichloromethane or DMF, requiring inert atmospheres to prevent oxidation .
  • Purification : Recrystallization from methanol or ethanol is critical for removing unreacted starting materials. Analytical TLC and NMR (¹H/¹³C) should confirm intermediate purity, while HPLC (C18 columns, acetonitrile/water gradients) ensures final compound purity >95% .

Q. How can structural elucidation be performed for this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Crystallize the compound in methanol/water mixtures to obtain high-resolution data .
  • Spectroscopy : ¹H NMR (δ 7.8–8.1 ppm for fluorophenyl protons; δ 3.4–3.6 ppm for pyrrolidinyl CH₂ groups) and FT-IR (C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 347.08) validates molecular weight .

Q. What analytical techniques are suitable for assessing stability and degradation pathways?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC (retention time shifts) and LC-MS to identify products like sulfonic acids or fluorophenol derivatives .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C) under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide SAR studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. The oxadiazole and fluorophenyl groups show strong hydrophobic interactions in active sites .
  • QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. For example, oxadiazole derivatives with LogP <3.5 exhibit better membrane permeability .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Replicate assays under controlled conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to minimize variability. Test against reference compounds (e.g., celecoxib for COX-2 inhibition) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models. Adjust for covariates like cell line (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) .

Q. What strategies optimize metabolic stability and reduce toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and monitor CYP450-mediated oxidation via LC-MS. Introduce methyl groups on the pyrrolidinyl ring to block N-dealkylation .
  • Toxicophore masking : Replace the sulfanyl group with sulfone or methylsulfonyl to reduce glutathione conjugation and hepatotoxicity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepSolventTemperatureCatalystYield (%)Reference
Oxadiazole formationXylene120°CChloranil65–75
Thiol couplingDCMRTDIPEA80–85
RecrystallizationMethanol4°C90–95

Q. Table 2. Spectroscopic Parameters for Structural Confirmation

TechniqueKey SignalsInterpretationReference
¹H NMRδ 2.8–3.1 (pyrrolidinyl CH₂)Confirms cyclic amine
FT-IR1580 cm⁻¹ (C=N stretch)Oxadiazole ring presence
HRMS[M+H]⁺ = 347.08 (calc. 347.08)Validates molecular formula

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